Snx-5422

Catalog No.
S547889
CAS No.
908115-27-5
M.F
C25H30F3N5O4
M. Wt
521.53
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Snx-5422

CAS Number

908115-27-5

Product Name

Snx-5422

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

Molecular Formula

C25H30F3N5O4

Molecular Weight

521.53

InChI

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)

InChI Key

AVDSOVJPJZVBTC-CTYIDZIISA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

SNX5422; SNX-5422; SNX 5422; PF4929113; PF-4929113; PF 4929113; PF04929113; PF 04929113; PF-04929113.

Description

The exact mass of the compound Snx-5422 is 521.22499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

SNX-5422 belongs to a class of drugs called Hsp90 inhibitors. Heat shock protein 90 (Hsp90) is a chaperone protein that helps other proteins fold and function properly. Many cancer cells are dependent on Hsp90 for the survival of certain proteins that are critical for their growth. SNX-5422 works by binding to Hsp90, preventing it from interacting with these client proteins. This leads to the degradation of the cancer cells' client proteins, ultimately hindering the cancer's growth and survival. [Source: National Center for Biotechnology Information ""]

Clinical Trials

SNX-5422 is being studied in various clinical trials to assess its safety and efficacy in different types of cancers. These trials include:

  • Lung cancer: A phase 1 trial investigated the combination of SNX-5422 with carboplatin and paclitaxel (chemotherapy drugs) for patients with advanced non-small cell lung cancer. The study showed promising results in terms of tolerability and anti-tumor activity. [Source: National Institutes of Health ""]
  • Chronic Lymphocytic Leukemia (CLL): Preclinical studies have explored the effectiveness of SNX-5422 against CLL cells, including those resistant to other treatments. The results suggest that SNX-5422 may be a potential therapeutic option for CLL, particularly in cases where other therapies have failed. [Source: BioMed Central ""]

Future Directions

Research on SNX-5422 is ongoing, with a focus on:

  • Optimizing treatment regimens: Researchers are investigating the most effective combinations of SNX-5422 with other cancer therapies.
  • Identifying new treatment targets: Studies are underway to explore the potential of SNX-5422 for treating other types of cancers beyond those currently being investigated.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Exact Mass

521.22499

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. The heat shock protein 90 inhibitor SNX5422 has a synergistic activity with histone deacetylase inhibitors in induction of death of anaplastic thyroid carcinoma cells. Endocrine. 2016 Feb;51(2):274-82. doi: 10.1007/s12020-015-0706-7. Epub 2015 Jul 29. PubMed PMID: 26219406.
2: Dunna NR, Bandaru S, Akare UR, Rajadhyax S, Gutlapalli VR, Yadav M, Nayarisseri A. Multiclass comparative virtual screening to identify novel Hsp90 inhibitors: a therapeutic breast cancer drug target. Curr Top Med Chem. 2015;15(1):57-64. PubMed PMID: 25579569.
3: Infante JR, Weiss GJ, Jones S, Tibes R, Bauer TM, Bendell JC, Hinson JM Jr, Von Hoff DD, Burris HA 3rd, Orlemans EO, Ramanathan RK. Phase I dose-escalation studies of SNX-5422, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours. Eur J Cancer. 2014 Nov;50(17):2897-904. doi: 10.1016/j.ejca.2014.07.017. Epub 2014 Sep 25. PubMed PMID: 25262379.
4: Debnath A, Shahinas D, Bryant C, Hirata K, Miyamoto Y, Hwang G, Gut J, Renslo AR, Pillai DR, Eckmann L, Reed SL, McKerrow JH. Hsp90 inhibitors as new leads to target parasitic diarrheal diseases. Antimicrob Agents Chemother. 2014 Jul;58(7):4138-44. doi: 10.1128/AAC.02576-14. Epub 2014 May 12. PubMed PMID: 24820073; PubMed Central PMCID: PMC4068574.
5: Lamoureux F, Thomas C, Yin MJ, Fazli L, Zoubeidi A, Gleave ME. Suppression of heat shock protein 27 using OGX-427 induces endoplasmic reticulum stress and potentiates heat shock protein 90 inhibitors to delay castrate-resistant prostate cancer. Eur Urol. 2014 Jul;66(1):145-55. doi: 10.1016/j.eururo.2013.12.019. Epub 2013 Dec 29. PubMed PMID: 24411988; PubMed Central PMCID: PMC4079118.
6: Zagouri F, Sergentanis TN, Chrysikos D, Papadimitriou CA, Dimopoulos MA, Psaltopoulou T. Hsp90 inhibitors in breast cancer: a systematic review. Breast. 2013 Oct;22(5):569-78. doi: 10.1016/j.breast.2013.06.003. Epub 2013 Jul 17. Review. PubMed PMID: 23870456.
7: Reddy N, Voorhees PM, Houk BE, Brega N, Hinson JM Jr, Jillela A. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies. Clin Lymphoma Myeloma Leuk. 2013 Aug;13(4):385-91. doi: 10.1016/j.clml.2013.03.010. Epub 2013 Jun 10. PubMed PMID: 23763921.
8: Jha KN, Coleman AR, Wong L, Salicioni AM, Howcroft E, Johnson GR. Heat shock protein 90 functions to stabilize and activate the testis-specific serine/threonine kinases, a family of kinases essential for male fertility. J Biol Chem. 2013 Jun 7;288(23):16308-20. doi: 10.1074/jbc.M112.400978. Epub 2013 Apr 18. PubMed PMID: 23599433; PubMed Central PMCID: PMC3675569.
9: Zagouri F, Bournakis E, Koutsoukos K, Papadimitriou CA. Heat shock protein 90 (hsp90) expression and breast cancer. Pharmaceuticals (Basel). 2012 Sep 12;5(9):1008-20. doi: 10.3390/ph5091008. PubMed PMID: 24280702; PubMed Central PMCID: PMC3816649.
10: Rajan A, Kelly RJ, Trepel JB, Kim YS, Alarcon SV, Kummar S, Gutierrez M, Crandon S, Zein WM, Jain L, Mannargudi B, Figg WD, Houk BE, Shnaidman M, Brega N, Giaccone G. A phase I study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas. Clin Cancer Res. 2011 Nov 1;17(21):6831-9. doi: 10.1158/1078-0432.CCR-11-0821. Epub 2011 Sep 9. PubMed PMID: 21908572; PubMed Central PMCID: PMC3207004.
11: Lamoureux F, Thomas C, Yin MJ, Kuruma H, Beraldi E, Fazli L, Zoubeidi A, Gleave ME. Clusterin inhibition using OGX-011 synergistically enhances Hsp90 inhibitor activity by suppressing the heat shock response in castrate-resistant prostate cancer. Cancer Res. 2011 Sep 1;71(17):5838-49. doi: 10.1158/0008-5472.CAN-11-0994. Epub 2011 Jul 7. PubMed PMID: 21737488.
12: Lamoureux F, Thomas C, Yin MJ, Kuruma H, Fazli L, Gleave ME, Zoubeidi A. A novel HSP90 inhibitor delays castrate-resistant prostate cancer without altering serum PSA levels and inhibits osteoclastogenesis. Clin Cancer Res. 2011 Apr 15;17(8):2301-13. doi: 10.1158/1078-0432.CCR-10-3077. Epub 2011 Feb 24. Erratum in: Clin Cancer Res. 2011 Jul 15;17(14):4916. PubMed PMID: 21349995; PubMed Central PMCID: PMC4437585.
13: Jain L, Gardner ER, Venitz J, Giaccone G, Houk BE, Figg WD. Determination of PF-04928473 in human plasma using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Nov 15;878(30):3187-92. doi: 10.1016/j.jchromb.2010.09.017. Epub 2010 Sep 29. PubMed PMID: 20951100; PubMed Central PMCID: PMC2980813.
14: Fadden P, Huang KH, Veal JM, Steed PM, Barabasz AF, Foley B, Hu M, Partridge JM, Rice J, Scott A, Dubois LG, Freed TA, Silinski MA, Barta TE, Hughes PF, Ommen A, Ma W, Smith ED, Spangenberg AW, Eaves J, Hanson GJ, Hinkley L, Jenks M, Lewis M, Otto J, Pronk GJ, Verleysen K, Haystead TA, Hall SE. Application of chemoproteomics to drug discovery: identification of a clinical candidate targeting hsp90. Chem Biol. 2010 Jul 30;17(7):686-94. doi: 10.1016/j.chembiol.2010.04.015. PubMed PMID: 20659681.
15: Huang KH, Veal JM, Fadden RP, Rice JW, Eaves J, Strachan JP, Barabasz AF, Foley BE, Barta TE, Ma W, Silinski MA, Hu M, Partridge JM, Scott A, DuBois LG, Freed T, Steed PM, Ommen AJ, Smith ED, Hughes PF, Woodward AR, Hanson GJ, McCall WS, Markworth CJ, Hinkley L, Jenks M, Geng L, Lewis M, Otto J, Pronk B, Verleysen K, Hall SE. Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents. J Med Chem. 2009 Jul 23;52(14):4288-305. doi: 10.1021/jm900230j. PubMed PMID: 19552433.
16: Rice JW, Veal JM, Barabasz A, Foley B, Fadden P, Scott A, Huang K, Steed P, Hall S. Targeting of multiple signaling pathways by the Hsp90 inhibitor SNX-2112 in EGFR resistance models as a single agent or in combination with erlotinib. Oncol Res. 2009;18(5-6):229-42. PubMed PMID: 20225761.
17: Okawa Y, Hideshima T, Steed P, Vallet S, Hall S, Huang K, Rice J, Barabasz A, Foley B, Ikeda H, Raje N, Kiziltepe T, Yasui H, Enatsu S, Anderson KC. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood. 2009 Jan 22;113(4):846-55. doi: 10.1182/blood-2008-04-151928. Epub 2008 Oct 23. PubMed PMID: 18948577; PubMed Central PMCID: PMC2630270.
18: Taldone T, Gozman A, Maharaj R, Chiosis G. Targeting Hsp90: small-molecule inhibitors and their clinical development. Curr Opin Pharmacol. 2008 Aug;8(4):370-4. doi: 10.1016/j.coph.2008.06.015. Epub 2008 Jul 31. Review. PubMed PMID: 18644253; PubMed Central PMCID: PMC2760289.

Explore Compound Types